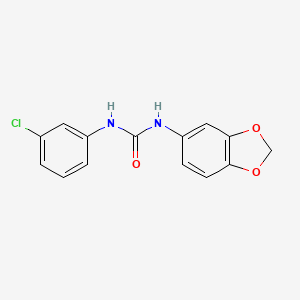

N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea

Description

Contextualization within Urea (B33335) Derivatives Chemistry

Urea and its derivatives are a cornerstone of medicinal chemistry, valued for their ability to form stable hydrogen bonds with biological targets. nih.gov This capacity for strong and specific interactions makes the urea functional group a privileged scaffold in the design of new therapeutic agents. nih.gov The urea moiety is a key feature in numerous approved drugs with a wide range of applications, including anticancer, antiviral, and antihypertensive therapies. The synthesis of urea derivatives is a well-established area of organic chemistry, with various methods available for their preparation. nih.gov

Structural Features and Unique Moieties of N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea

The structure of this compound is characterized by three key components: a central urea linkage, a 1,3-benzodioxole (B145889) ring system, and a 3-chlorophenyl group.

Urea Linkage : The -NH-CO-NH- group serves as a rigid and planar hydrogen bond donor and acceptor, which is crucial for binding to the active sites of enzymes and receptors. nih.gov

1,3-Benzodioxole Moiety : This bicyclic structure, also known as methylenedioxyphenyl, is found in numerous natural products and synthetic compounds with significant biological activities. chemicalbook.comresearchgate.net It is known to be a key pharmacophore in a variety of drugs and can influence the metabolic stability and pharmacokinetic properties of a molecule. najah.edu The 1,3-benzodioxole ring is often associated with anticancer and antioxidant properties. najah.edu

Below is a table summarizing the key structural features of the compound.

| Feature | Description | Potential Significance |

| Chemical Formula | C14H11ClN2O3 | Provides the elemental composition of the molecule. |

| CAS Number | 444286-01-5 | A unique identifier for this specific chemical substance. molport.com |

| Urea Core | -NH-CO-NH- | Acts as a hydrogen bond donor-acceptor, crucial for molecular recognition. nih.gov |

| 1,3-Benzodioxole | A benzene (B151609) ring fused to a five-membered dioxole ring. | Associated with a range of biological activities, including potential anticancer and antioxidant effects. najah.edu |

| 3-Chlorophenyl | A phenyl group substituted with a chlorine atom at the meta position. | Influences the molecule's electronic properties and lipophilicity, which can impact its pharmacological profile. nih.gov |

Overview of Academic Research Trajectories for Related Chemical Scaffolds

Research into chemical scaffolds related to this compound has followed several promising trajectories. Diaryl urea compounds, in general, have been extensively investigated as potential anticancer agents. nih.gov For instance, sorafenib, a diaryl urea derivative, is a clinically approved kinase inhibitor used in the treatment of various cancers.

The 1,3-benzodioxole moiety is a common feature in compounds with demonstrated biological activity. Research has shown that derivatives of 1,3-benzodioxole can exhibit cytotoxic effects against various cancer cell lines. researchgate.net Furthermore, this moiety is a component of several natural products with medicinal properties.

The inclusion of a chlorophenyl group is a common strategy in drug design to enhance the potency and modulate the pharmacokinetic properties of a lead compound. For example, fenobam, which contains a 3-chlorophenyl group, has been investigated for its anxiolytic properties. wikipedia.org The position of the chlorine atom on the phenyl ring is a critical determinant of biological activity, and structure-activity relationship (SAR) studies of various chlorophenyl-containing compounds have been conducted to optimize their therapeutic potential. itmedicalteam.pl

Hypothesized Utility in Chemical Biology and Medicinal Chemistry Research

Given the properties of its constituent parts, this compound is hypothesized to be a valuable tool in chemical biology and a promising scaffold for medicinal chemistry research. Its potential applications could include:

Anticancer Drug Discovery : The combination of the diaryl urea backbone and the 1,3-benzodioxole moiety suggests that this compound could be investigated as a potential anticancer agent. najah.edunih.gov It may act as an inhibitor of kinases or other enzymes involved in cancer cell proliferation.

Enzyme Inhibition Studies : The urea linkage and the aromatic rings provide multiple points of interaction, making it a candidate for screening against a wide range of enzymes.

Probe for Chemical Biology : The compound could be used as a chemical probe to investigate biological pathways. Its distinct structural features may allow for specific interactions with cellular targets, helping to elucidate their function.

Scaffold for Library Synthesis : this compound can serve as a starting point for the synthesis of a library of related compounds. By systematically modifying the 1,3-benzodioxole and 3-chlorophenyl rings, researchers can explore the structure-activity relationships and optimize for desired biological activities.

Further empirical studies, including synthesis, characterization, and comprehensive biological evaluation, are necessary to validate these hypothesized utilities and to fully understand the potential of this intriguing molecule.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c15-9-2-1-3-10(6-9)16-14(18)17-11-4-5-12-13(7-11)20-8-19-12/h1-7H,8H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQALLDWGMKWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444286-01-5 | |

| Record name | N-(1,3-BENZODIOXOL-5-YL)-N'-(3-CHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea

The primary synthetic route to this compound involves the coupling of 1,3-benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline) with 3-chlorophenyl isocyanate. This reaction is a classic example of nucleophilic addition of an amine to an isocyanate.

The selection of precursors is a critical step that dictates the final structure of the diaryl urea (B33335). For the target compound, the key precursors are:

1,3-benzodioxol-5-amine : This precursor provides the benzodioxole moiety, a structural feature present in numerous biologically active molecules.

3-chlorophenyl isocyanate : This reagent introduces the 3-chlorophenyl group.

Derivatization strategies can be employed by modifying these precursors prior to the urea formation step to access a wider range of analogs. For instance, substituents can be introduced onto the aromatic ring of 1,3-benzodioxol-5-amine before reacting it with the isocyanate.

The reaction pathway for the synthesis of N,N'-disubstituted ureas is generally straightforward. The reaction is typically carried out in an inert solvent, such as toluene (B28343) or a polar aprotic solvent, to facilitate the dissolution of the reactants and the formation of the product. The reaction often proceeds at room temperature, although gentle heating can be applied to ensure completion.

Optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product. Factors to consider include:

Solvent : The choice of solvent can influence the reaction rate and the solubility of the product.

Temperature : While many urea formations are facile at room temperature, some may require heating to proceed at a reasonable rate.

Stoichiometry : Using a slight excess of one of the reactants can help to drive the reaction to completion.

High yields are generally expected for this type of reaction, often exceeding 90%, provided that the starting materials are of high purity and the reaction is carried out under appropriate conditions.

Synthesis of Structural Analogues and Derivative Libraries

The synthesis of structural analogues of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships. Modifications can be systematically introduced at three key positions: the benzodioxole moiety, the chlorophenyl ring, and the urea linker.

Modifications to the benzodioxole ring can be achieved by starting with different substituted 1,3-benzodioxol-5-amines. For example, introducing fluorine atoms onto the benzodioxole ring can significantly alter the electronic properties of the molecule. An example of a modified precursor is 2,2-difluorobenzo[d] mdpi.comsigmaaldrich.comdioxol-4-amine, which can be reacted with an appropriate isocyanate to yield the corresponding diaryl urea. nih.gov

Table 1: Examples of Modifications on the Benzodioxole Moiety

| Modification | Example Precursor | Synthetic Approach |

|---|---|---|

| Fluorination | 2,2-difluorobenzo[d] mdpi.comsigmaaldrich.comdioxol-4-amine | Reaction with an isocyanate or generation of the corresponding isocyanate followed by reaction with an amine. nih.gov |

| Alkylation/Alkoxylation | Substituted 1,3-benzodioxol-5-amines | Standard aromatic substitution reactions on the benzodioxole ring prior to urea formation. |

A wide variety of analogs can be generated by varying the substitution pattern on the phenyl isocyanate precursor. This allows for the exploration of the effects of different electronic and steric properties on the molecule's activity.

Table 2: Examples of Substitutions on the Phenyl Ring

| Substituent | Position | Example Precursor |

|---|---|---|

| Trifluoromethyl | 3-position | 3-(Trifluoromethyl)phenyl isocyanate nih.gov |

| Fluoro | 4-position | 4-Fluorophenyl isocyanate |

| Methyl | para-position | p-Tolyl isocyanate researchgate.net |

| Multiple Halogens | 3,4-dichloro | 3,4-Dichlorophenyl isocyanate ekb.eg |

The urea linker itself can be modified to explore the impact of hydrogen bonding capacity and conformational flexibility. A common variation is the replacement of the oxygen atom with a sulfur atom to form a thiourea. This is typically achieved by using an isothiocyanate instead of an isocyanate. Further modifications can include the introduction of substituents on the urea nitrogens.

Table 3: Examples of Variations in the Urea Linker

| Variation | Synthetic Approach | Example Reagent |

|---|---|---|

| Thiourea | Reaction of an amine with an isothiocyanate. | 3-Chlorophenyl isothiocyanate |

| N-Alkylation/N-Arylation | Alkylation or arylation of the urea nitrogen after formation. | Alkyl halides or aryl halides |

| Extended Linker | Use of precursors containing additional functional groups that become part of the linker. appchemical.com | Varies depending on the desired linker structure. |

Scalability Considerations for Academic Research Applications

Scaling the synthesis of this compound from milligram to multigram quantities for academic research purposes introduces several challenges that are not always apparent at the bench scale. The primary synthetic route involves the reaction of 3,4-methylenedioxyaniline with 3-chlorophenyl isocyanate. While this reaction is typically high-yielding and straightforward on a small scale, increasing the reaction volume requires careful consideration of reaction kinetics, thermal management, purification strategies, and reagent handling.

Key factors that influence the scalability of this synthesis in a non-industrial, academic setting include managing reaction exotherms, ensuring efficient mixing, and developing purification methods that avoid laborious and solvent-intensive chromatographic techniques.

Reaction and Reagent Considerations The reaction between an amine and an isocyanate is generally rapid and exothermic. rsc.org In small-scale syntheses (e.g., <1 g), this heat is easily dissipated into the surrounding environment. However, as the scale increases, the surface-area-to-volume ratio of the reaction vessel decreases, hindering heat dissipation. This can lead to an uncontrolled temperature increase, potentially causing side reactions, product decomposition, or solvent boiling. For academic laboratories, scaling up necessitates a move from simple flasks to jacketed reaction vessels with overhead stirring to ensure both uniform mixing and adequate temperature control.

Another consideration is the handling of the isocyanate precursor. Isocyanates are sensitive to moisture and can be potent lachrymators, requiring careful handling in a well-ventilated fume hood and the use of dry solvents and glassware to prevent the formation of undesired symmetrical ureas from hydrolysis. rsc.orgresearchgate.net

Purification Strategies A significant bottleneck in scaling up organic syntheses in an academic setting is product purification. While column chromatography is a powerful tool for purifying small quantities of material, it becomes impractical and costly for larger batches (e.g., >10 g) due to the large volumes of solvent and silica (B1680970) gel required.

Developing a robust recrystallization protocol is the most effective strategy for purifying this compound on a larger scale. This involves screening various solvent systems to find conditions that provide high recovery of the pure product while leaving impurities behind in the mother liquor. The crude product, typically a solid, is often precipitated directly from the reaction mixture upon completion, which simplifies the initial isolation before final purification.

The table below outlines common scalability challenges in the synthesis of N,N'-disubstituted ureas and proposes practical mitigation strategies suitable for an academic research environment.

| Scalability Challenge | Mitigation Strategy for Academic Labs | Rationale |

| Exothermic Reaction | Use a jacketed reaction vessel with a circulating chiller; control the rate of reagent addition. | Maintains a stable internal temperature, preventing side reactions and ensuring consistent product quality. |

| Inefficient Mixing | Employ mechanical overhead stirring instead of magnetic stir bars. | Ensures homogeneity in larger reaction volumes, leading to more uniform reaction progress and preventing localized overheating. |

| Product Purification | Develop a recrystallization protocol to replace column chromatography. | Reduces solvent consumption, cost, and time; it is a more sustainable and efficient method for purifying large quantities of solid products. |

| Reagent Purity & Handling | Use freshly distilled/dried solvents and handle isocyanates under an inert atmosphere (e.g., nitrogen or argon). | Prevents hydrolysis of the isocyanate, which would lower the yield by forming undesired byproducts. |

| Product Isolation | Isolate the crude product by vacuum filtration directly from the cooled reaction mixture. | Provides a rapid and efficient method for collecting the bulk of the solid product before the final purification step. |

This table provides a summary of key considerations and solutions for scaling the synthesis of the target compound in a typical academic research laboratory.

Process Optimization Findings Research into the synthesis of related N,N'-disubstituted ureas has shown that reaction conditions can be optimized for larger scales. For instance, the choice of solvent can impact reaction rate, ease of product isolation, and purity. A solvent in which the starting materials are soluble but the final urea product is sparingly soluble can be advantageous, as it may allow the product to crystallize out of the reaction mixture as it forms, simplifying isolation.

Furthermore, studies on urea synthesis often highlight the importance of stoichiometry. lookchem.com Ensuring a precise 1:1 molar ratio of the amine and isocyanate is critical. An excess of either reagent can lead to purification challenges and the formation of byproducts. Careful and accurate measurement of reagents is paramount when moving to a larger scale to maximize yield and purity.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Vibrational Spectroscopy Analyses (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and providing insights into the molecular structure of the title compound.

The FT-IR and FT-Raman spectra of N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea exhibit characteristic bands corresponding to its distinct structural components: the urea (B33335) linkage, the 1,3-benzodioxole (B145889) ring, and the 3-chlorophenyl ring. The assignment of these vibrations is based on established group frequency ranges and data from related diaryl urea and benzodioxole compounds. nih.govorientjchem.org

Key vibrations include the N-H stretching of the urea moiety, typically observed in the 3300-3400 cm⁻¹ region in the IR spectrum. The carbonyl (C=O) stretching vibration of the urea group, known as the "Amide I" band, gives rise to a very strong absorption in the IR spectrum, generally between 1630 and 1680 cm⁻¹. The "Amide II" band, which is a combination of N-H bending and C-N stretching, appears as a strong band in the 1550-1620 cm⁻¹ region.

The benzodioxole group is characterized by the asymmetric and symmetric stretching of the C-O-C ether linkages, which appear as strong bands in the 1250-1040 cm⁻¹ range. The methylene (B1212753) (-O-CH₂-O-) bridge shows characteristic CH₂ stretching vibrations around 2900 cm⁻¹. Aromatic C-H stretching vibrations from both phenyl rings are expected above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration from the chlorophenyl ring is typically found in the 700-800 cm⁻¹ range.

In FT-Raman spectroscopy, the symmetrical and non-polar vibrations are often more intense. Therefore, the aromatic ring breathing modes and the symmetric C-O-C stretching of the dioxole ring are expected to produce strong Raman signals.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Urea (N-H) | Stretching | 3300 - 3400 | Medium |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium-Weak |

| Benzodioxole (-CH₂) | Stretching | ~2900 | Weak |

| Urea (C=O) | Stretching (Amide I) | 1630 - 1680 | Very Strong |

| Urea (N-H bend / C-N stretch) | Amide II | 1550 - 1620 | Strong |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium-Strong |

| Benzodioxole (C-O-C) | Asymmetric Stretching | 1230 - 1260 | Strong |

| Benzodioxole (C-O-C) | Symmetric Stretching | 1030 - 1040 | Strong |

| Chlorophenyl (C-Cl) | Stretching | 700 - 800 | Medium |

The conformational landscape of diaryl ureas is primarily defined by the rotation around the two C-N bonds of the urea bridge. nih.gov This can lead to different spatial arrangements of the phenyl rings relative to the central carbonyl group. Theoretical and experimental studies on similar molecules like phenylurea have shown the existence of multiple stable conformers, often described as non-planar cis and trans structures based on the orientation of the N-H bonds. nih.gov

These different conformations can be distinguished by subtle shifts in their vibrational spectra. For instance, the precise frequency of the N-H and C=O stretching bands is sensitive to the intramolecular hydrogen bonding environment and steric interactions, which differ between conformers. A non-planar conformation, where the aromatic rings are twisted out of the plane of the urea group, is generally expected for diaryl ureas to minimize steric hindrance. Analysis of the fine structure of the Amide I (C=O) and N-H stretching bands can, therefore, provide valuable information about the predominant conformation of this compound in the solid state or in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecular structure in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

While specific experimental spectra for the title compound are not widely published, the chemical shifts can be reliably predicted based on the analysis of its constituent parts and data from analogous structures. uva.nlnih.gov

¹H NMR: The spectrum is expected to show distinct signals for the urea protons, the aromatic protons of both rings, and the methylene protons of the benzodioxole group. The two N-H protons of the urea linkage would appear as singlets (or broad singlets) in the downfield region, typically between δ 8.5 and 9.5 ppm. The protons on the 3-chlorophenyl ring would exhibit complex splitting patterns (multiplets) in the aromatic region (δ 7.0-7.8 ppm). The three protons on the benzodioxole ring would appear as a set of signals, likely a doublet, a singlet (or narrow doublet), and a doublet of doublets, between δ 6.5 and 7.2 ppm. The two protons of the -O-CH₂-O- group are expected to give a sharp singlet at approximately δ 5.9-6.0 ppm.

¹³C NMR: The ¹³C NMR spectrum would display 14 distinct signals corresponding to the 14 carbon atoms in the molecule, assuming no accidental overlap. The carbonyl carbon of the urea group is the most deshielded, appearing around δ 152-155 ppm. The carbons of the aromatic rings would resonate in the δ 100-150 ppm range. The carbon atom bonded to chlorine (C-Cl) would be found around δ 134 ppm, while the carbons of the benzodioxole ring attached to oxygen would appear further downfield (~δ 140-150 ppm). The unique methylene carbon of the -O-CH₂-O- bridge is expected at approximately δ 101 ppm.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Urea (N-H) | 8.5 - 9.5 | Singlet (br) |

| 3-Chlorophenyl (Ar-H) | 7.0 - 7.8 | Multiplet |

| Benzodioxole (Ar-H) | 6.5 - 7.2 | Multiplets/Doublets |

| Benzodioxole (-O-CH₂-O-) | 5.9 - 6.0 | Singlet |

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| Urea (C=O) | 152 - 155 |

| Benzodioxole (C-O) | 140 - 150 |

| Aromatic (C-Cl) | ~134 |

| Aromatic (C-H, C-C) | 100 - 135 |

| Benzodioxole (-O-CH₂-O-) | ~101 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. This would be crucial for assigning the protons within the 3-chlorophenyl and benzodioxole aromatic systems by tracing the connectivity paths of neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon atom by linking the already assigned proton signals to their corresponding carbon resonances.

Mass Spectrometry for Molecular Formula Validation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and validate its elemental composition. For this compound, the molecular formula is C₁₄H₁₁ClN₂O₃. uni.lu

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of this formula. The predicted monoisotopic mass is 290.0458 Da. uni.lu The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak (M⁺), which would show a characteristic M+2 peak with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

| Adduct Ion | Predicted m/z |

|---|---|

| [M]⁺ | 290.04525 |

| [M+H]⁺ | 291.05308 |

| [M+Na]⁺ | 313.03502 |

| [M+K]⁺ | 329.00896 |

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways, providing further structural support. Common fragmentation would involve the cleavage of the amide C-N bonds of the urea linkage, leading to the formation of ions corresponding to the 3-chlorophenyl isocyanate fragment and the 5-amino-1,3-benzodioxole fragment, or their respective amine and isocyanate counterparts.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental formula by measuring its mass with very high accuracy. For this compound, which has a molecular formula of C₁₄H₁₁ClN₂O₃, the theoretical monoisotopic mass is 290.0458 Da. uni.lu HRMS analysis would seek to find an ion signal corresponding to this mass, typically with a mass error of less than 5 parts per million (ppm).

In addition to the molecular ion, HRMS can identify various adducts formed during the ionization process. The precise mass-to-charge ratios (m/z) of these adducts provide further confidence in the structural assignment. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for these adducts. uni.lu

Table 1: Predicted HRMS Adducts and m/z Values for C₁₄H₁₁ClN₂O₃ Data sourced from predictive databases. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 291.05308 |

| [M+Na]⁺ | 313.03502 |

| [M-H]⁻ | 289.03852 |

| [M+NH₄]⁺ | 308.07962 |

| [M+K]⁺ | 329.00896 |

| [M]⁺ | 290.04525 |

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments provide insight into a molecule's structure by analyzing its fragmentation pattern. While a published experimental spectrum for this compound is not detailed in the available literature, a plausible fragmentation pathway can be predicted based on its chemical structure and general fragmentation rules. nih.gov

The urea linkage is a common site for initial cleavage. Upon ionization, the molecule would likely undergo fragmentation via two primary pathways:

Cleavage of the N-C bond between the urea carbonyl and the benzodioxol nitrogen: This would generate a fragment corresponding to the 1,3-benzodioxol-5-yl isocyanate radical cation and a fragment representing 3-chloroaniline (B41212).

Cleavage of the N-C bond between the urea carbonyl and the chlorophenyl nitrogen: This would result in fragments corresponding to 3-chlorophenyl isocyanate and 5-amino-1,3-benzodioxole.

Subsequent fragmentation of these primary ions, such as the loss of carbon monoxide (CO) or cleavage of the benzodioxole ring, would produce smaller product ions, creating a unique fragmentation fingerprint for the compound. nih.gov

X-Ray Crystallography for Solid-State Structure Determination

While a specific crystal structure determination for this compound is not publicly documented, analysis of closely related diaryl urea compounds provides significant insight into the expected structural features.

Crystal System and Space Group Analysis

The crystal system and space group describe the symmetry of the crystal lattice. For substituted diaryl ureas, the monoclinic crystal system is common. For example, the closely related compound 1-(2-chlorophenyl)-3-(p-tolyl)urea crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net This space group is centrosymmetric and is one of the most frequently observed for organic molecules. It is plausible that this compound would adopt a similar crystal system and space group.

Table 2: Crystallographic Data for the Analogue Compound 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.904(2) |

| b (Å) | 4.6173(3) |

| c (Å) | 11.6906(13) |

| β (°) | 96.895(9) |

| Volume (ų) | 1281.0(2) |

| Z (molecules/cell) | 4 |

Intermolecular Interactions in the Crystalline Lattice

The solid-state structure of urea derivatives is typically dominated by hydrogen bonding. The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. In the crystal lattice of this compound, it is highly probable that strong intermolecular N-H···O hydrogen bonds would be the primary organizing force. researchgate.net These interactions often link molecules into one-dimensional chains or centrosymmetric dimers. researchgate.net

π–π stacking: Interactions between the aromatic rings of the 1,3-benzodioxole and 3-chlorophenyl moieties.

C-H···π interactions: Where a C-H bond from one molecule interacts with the electron cloud of an aromatic ring on an adjacent molecule. researchgate.net

Halogen bonding: Potential interactions involving the chlorine atom on the phenyl ring.

These combined interactions dictate the final supramolecular assembly of the compound in the solid state. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energetic properties, and various electronic characteristics with a good balance between accuracy and computational cost. For complex organic molecules like N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea, DFT calculations can provide a detailed understanding of its behavior at the atomic level.

Geometry Optimization and Energetic Profiles

A fundamental step in computational analysis is geometry optimization, which involves finding the minimum energy conformation of the molecule. This process determines the most stable three-dimensional arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles. For this compound, this would involve calculating the total energy for various conformations to identify the global minimum on the potential energy surface. The resulting optimized structure is crucial for all subsequent property calculations. Energetic profiles can also be generated to map the energy landscape as the molecule transitions between different conformations.

Table 4.1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is for illustrative purposes to show the type of data generated from DFT calculations, as specific literature data was not found.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O (Urea) | ~1.25 Å |

| N-C (Urea-Benzodioxole) | ~1.40 Å | |

| N-C (Urea-Chlorophenyl) | ~1.41 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | N-C-N (Urea) | ~118° |

| C-N-C (Urea Bridge) | ~125° | |

| Dihedral Angle | Benzodioxole-Urea Plane | Variable |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity mdpi.com.

The analysis of FMOs helps in understanding charge transfer within the molecule and its potential interactions with other species. For this compound, the HOMO is expected to be localized on the more electron-rich benzodioxole ring, while the LUMO might be distributed over the urea (B33335) linkage and the electron-withdrawing chlorophenyl ring. The magnitude of the HOMO-LUMO gap is instrumental in predicting the electronic and optical properties of materials nih.govresearchgate.netnih.gov.

Table 4.2: Illustrative Frontier Molecular Orbital Energies Note: This table is for illustrative purposes only.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the urea and benzodioxole groups, and the chlorine atom, indicating these as sites for electrophilic interaction. Positive potential would be expected around the N-H protons of the urea bridge, identifying them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. This analysis can quantify the stability of the molecule arising from these interactions. For the target compound, NBO analysis would reveal the nature of the hybridization of the atoms and the extent of electron delocalization across the urea bridge connecting the two aromatic rings.

Molecular Dynamics Simulations

While quantum chemical calculations focus on static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions change.

Conformational Landscape Exploration

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The urea linkage allows for rotation of the benzodioxole and chlorophenyl rings relative to each other. By simulating the molecule's movement over a period of time, researchers can identify the most populated (lowest energy) conformations and the energetic barriers between them. This provides a more complete picture of the molecule's flexibility and the range of shapes it can adopt in different environments.

Solvation Effects on Molecular Behavior

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to approximate the solvent as a continuous medium with a defined dielectric constant. researchgate.netq-chem.comwikipedia.org These models are computationally efficient for estimating the free energy of solvation. For a more detailed picture, explicit solvation models, where individual solvent molecules are included in the simulation, can be utilized. wikipedia.org

For urea and its derivatives, hydrogen bonding with solvent molecules is a critical factor. nih.gov Molecular dynamics simulations of urea in aqueous solutions have shown that urea can form a variable number of hydrogen bonds with water molecules, influencing the solution's structure and thermodynamic properties. nih.govresearchgate.net It is expected that the urea moiety in this compound would similarly engage in hydrogen bonding with protic solvents. The benzodioxole and chlorophenyl groups, being more hydrophobic, would likely have weaker interactions with polar solvents.

A theoretical investigation into the solvation of this compound would likely reveal a non-planar geometry in the gas phase, with the planarity potentially increasing in a polar solvent due to solute-solvent interactions. researchgate.net The solvent can also induce a significant polarization of the solute molecule, leading to an increase in its dipole moment. researchgate.net

Table 1: Common Solvation Models and Their Applications

| Solvation Model | Type | Description | Potential Application for this compound |

| PCM (Polarizable Continuum Model) | Implicit | Represents the solvent as a polarizable continuum. researchgate.netq-chem.com | Calculation of solvation free energies and studying conformational changes in different solvents. |

| SMD (Solvation Model based on Density) | Implicit | A universal continuum solvation model based on the solute's electron density. researchgate.net | Predicting solubility and partitioning coefficients between different solvent phases. |

| Explicit Solvent Models (e.g., TIP3P for water) | Explicit | Individual solvent molecules are included in the simulation. nih.gov | Detailed analysis of hydrogen bonding networks and local solvent structure around the solute. |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgmdpi.comnih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.

While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not publicly available, studies on similar molecules provide a framework for what to expect. For organic molecules, common interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov

A hypothetical Hirshfeld surface analysis of this compound would likely reveal the following:

Hydrogen Bonding: The N-H groups of the urea bridge are strong hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. These would appear as distinct red regions on the dnorm surface, indicating close contacts.

π-π Stacking: The aromatic benzodioxole and chlorophenyl rings could engage in π-π stacking interactions, which would be visualized on the shape index and curvedness maps of the Hirshfeld surface. mdpi.com

Other Contacts: C-H···O and C-H···π interactions are also common in stabilizing crystal packing. acs.org The chlorine atom could participate in halogen bonding.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. nih.gov For a molecule like this compound, the plot would likely show significant contributions from H···H, O···H, and C···H contacts.

Table 2: Expected Intermolecular Interactions for this compound

| Interaction Type | Participating Moieties | Expected Significance in Crystal Packing |

| N-H···O Hydrogen Bonds | Urea bridge | High |

| π-π Stacking | Benzodioxole and chlorophenyl rings | Moderate |

| C-H···O Interactions | Aromatic C-H and carbonyl oxygen | Moderate |

| C-H···π Interactions | Aromatic C-H and aromatic rings | Moderate |

| Halogen Bonding | Chlorine atom and an electron donor | Possible |

| van der Waals Forces | Throughout the molecule | High |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit NLO properties. nih.govnih.gov Urea itself is a well-known NLO material. nih.gov The presence of electron-donating and electron-withdrawing groups connected by a π-system can enhance these properties.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules by calculating the polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. rsc.orgnih.gov A non-zero first hyperpolarizability is a key indicator of second-order NLO activity. nih.gov

While specific calculations for this compound are not found in the literature, its structural components suggest potential for NLO activity. The benzodioxole group can act as an electron donor, while the chlorophenyl group is electron-withdrawing. These are connected through the urea bridge which can facilitate charge transfer. Chalcones containing the 1,3-benzodioxole (B145889) moiety have been shown to possess NLO properties. nih.gov Similarly, pyrazoline derivatives with a benzodioxole group have been studied for their NLO characteristics. researchgate.net

A theoretical study of this compound would involve optimizing its geometry and then calculating the polarizability and hyperpolarizability tensors. The results would indicate the magnitude of the NLO response and the potential of this compound for use in NLO applications.

Table 3: Key Parameters in NLO Property Prediction

| Parameter | Symbol | Description | Relevance to this compound |

| Polarizability | α | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. nih.gov | Indicates the potential for NLO effects. |

| First Hyperpolarizability | β | Determines the strength and type of the second-order NLO effect. nih.gov | A non-zero value would suggest potential for applications like frequency doubling. |

| Second Hyperpolarizability | γ | Relates to the third-order NLO response. nih.gov | Important for applications such as optical switching and data storage. |

Molecular Interactions and Mechanistic Insights at the Preclinical Level

Investigation of Molecular Targets and Binding Mechanisms

A thorough review of scientific databases has yielded no specific studies on the molecular targets or binding mechanisms of N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea.

There is currently no available research detailing the inhibitory effects of this compound on specific proteases, kinases, or other enzymes. While research exists on other urea-based compounds as enzyme inhibitors, these findings cannot be directly extrapolated to the subject compound without specific experimental validation.

Similarly, studies investigating the modulation of specific receptors by this compound are not present in the available literature. Although some aryl urea (B33335) derivatives have been investigated as modulators of receptors like the N-formyl peptide receptor like-1 (FPRL-1), no such research has been published for this particular compound. google.com

Without identified molecular targets, studies on the protein-ligand interaction dynamics of this compound have not been conducted or reported.

Computational Docking and Virtual Screening Approaches

Computational studies, which are often employed in the early stages of drug discovery to predict potential biological activity, also appear to be absent for this compound.

No computational docking or virtual screening studies have been published that identify putative binding sites or interacting residues for this compound on any biological target.

In the absence of docking studies, there are no predictions of the binding affinity or preferred binding pose of this compound with any protein targets.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a crucial computational technique in drug design used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound, a ligand-based pharmacophore model would be developed in the absence of a known target structure. This approach relies on the principle that a set of molecules that bind to the same target likely share common chemical features arranged in a similar spatial orientation.

The development of a pharmacophore model for this compound would involve the following hypothetical steps:

Conformational Analysis: Generating a diverse set of low-energy conformations for this compound to ensure the biologically active conformation is represented.

Feature Identification: Identifying key pharmacophoric features within the molecule. These typically include hydrogen bond donors (the urea N-H groups), hydrogen bond acceptors (the urea carbonyl oxygen and the dioxole oxygens), aromatic rings (the benzodioxole and chlorophenyl moieties), and hydrophobic regions.

Model Generation and Validation: Using specialized software to align the conformations of a series of structurally related and active compounds to generate a 3D pharmacophore model. This model would then be validated by its ability to distinguish known active compounds from inactive ones.

A hypothetical pharmacophore model for this compound could be represented in a table detailing the key features and their spatial relationships.

| Pharmacophoric Feature | Corresponding Moiety | Potential Role in Molecular Recognition |

| Hydrogen Bond Donor | Urea N-H | Interaction with acceptor sites on a target protein |

| Hydrogen Bond Acceptor | Urea C=O, Dioxole O | Interaction with donor sites on a target protein |

| Aromatic Ring | Benzodioxole | Pi-stacking or hydrophobic interactions |

| Aromatic Ring | 3-chlorophenyl | Pi-stacking or hydrophobic interactions |

| Hydrophobic Center | Chlorine atom | Specific hydrophobic interactions |

This table represents a hypothetical pharmacophore model for this compound, as specific research data is not available.

Ligand-based design would then utilize this validated pharmacophore model as a template to design new molecules with potentially improved activity, selectivity, or pharmacokinetic properties. This could involve modifying the core urea scaffold, altering the substituents on the aromatic rings, or replacing the benzodioxole or chlorophenyl groups with other bioisosteres.

Insights into Cellular Pathway Modulation (Preclinical Models)

Understanding how a compound affects cellular pathways is fundamental to elucidating its mechanism of action and therapeutic potential. For this compound, preclinical studies using cell-based assays and animal models would be necessary to explore its influence on downstream signaling cascades and biochemical processes. The broader class of diarylurea compounds has been shown to modulate various signaling pathways, often by inhibiting protein kinases.

Preclinical research would need to investigate the effect of this compound on key signaling pathways implicated in various diseases. Based on the activities of structurally related diarylureas, potential pathways of interest could include:

MAPK/ERK Pathway: This cascade is crucial for cell proliferation, differentiation, and survival. Many diarylurea-based kinase inhibitors target components of this pathway.

PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival, this pathway is frequently dysregulated in cancer.

VEGFR Signaling Pathway: Important for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

To assess the impact on these pathways, researchers would typically treat cancer cell lines with this compound and measure the phosphorylation status of key proteins in these cascades using techniques like Western blotting or ELISA.

A hypothetical summary of such findings could be presented in a data table.

| Signaling Pathway | Key Protein Analyzed | Observed Effect (Hypothetical) | Implication |

| MAPK/ERK | p-ERK | Decreased phosphorylation | Inhibition of cell proliferation |

| PI3K/Akt/mTOR | p-Akt | Decreased phosphorylation | Induction of apoptosis |

| VEGFR Signaling | p-VEGFR2 | No significant change | Selectivity for other pathways |

This table illustrates the type of data that would be generated from preclinical studies on downstream signaling cascades. The presented findings are hypothetical.

Beyond specific signaling cascades, the broader influence of this compound on fundamental biochemical processes would also be a focus of preclinical investigation. This could involve assessing its effects on:

Cell Cycle Progression: Analyzing the distribution of cells in different phases of the cell cycle (G1, S, G2, M) using flow cytometry to determine if the compound induces cell cycle arrest.

Apoptosis (Programmed Cell Death): Utilizing assays such as Annexin V/PI staining or measuring caspase activity to determine if the compound induces apoptosis in target cells.

Enzyme Inhibition: If a specific molecular target is identified (e.g., a protein kinase), in vitro enzyme assays would be conducted to determine the compound's inhibitory potency (e.g., IC50 value).

The results of these investigations would provide a more comprehensive understanding of the cellular and biochemical effects of this compound, which is essential for its further development as a potential therapeutic agent.

Structure Activity Relationship Sar Investigations

Systematic Analysis of Structural Modifications and Their Impact on Biological Activity

The biological activity of diaryl urea (B33335) compounds is exquisitely sensitive to the nature and position of substituents on both aromatic rings. While specific SAR data for N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea is not extensively available in the public domain, the well-established principles governing diaryl urea kinase inhibitors allow for a predictive analysis of how structural modifications would likely impact its biological activity. researchgate.net

The urea linker itself is a critical pharmacophore, acting as a hydrogen bond donor and acceptor to interact with the hinge region of kinase domains. nih.gov Modifications to this central unit are generally detrimental to activity. Therefore, SAR studies typically focus on the two aryl rings.

The 3-Chlorophenyl Ring: The substitution pattern on this ring is a key determinant of potency and selectivity. In many series of diaryl urea kinase inhibitors, the presence of a halogen, such as chlorine, at the meta-position is beneficial for activity. nih.gov It is believed that this substituent can occupy a hydrophobic pocket in the target protein, enhancing binding affinity.

To illustrate the impact of modifications on a related diaryl urea scaffold, consider the following series of N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-phenylurea derivatives and their inhibitory activity against a cancer cell line. While not the exact compound of interest, this series provides valuable insights into the effects of substitutions on the phenylurea moiety.

From this illustrative data, several trends can be observed. The presence of a trifluoromethyl group, a strong electron-withdrawing group, often enhances activity. The position and nature of other substituents also play a crucial role, with small alkyl groups or additional halogens sometimes leading to increased potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a computational framework to correlate the chemical structure of a series of compounds with their biological activity, enabling the development of predictive models for the design of new, more potent analogs.

Development of Predictive Models

For diaryl ureas, QSAR models are typically developed using a training set of compounds with known biological activities. Various molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, are calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to build a mathematical equation that relates these descriptors to the observed activity. The predictive power of the resulting model is then validated using an external test set of compounds.

Identification of Key Descriptors for Activity

QSAR studies on various series of diaryl urea kinase inhibitors have consistently highlighted the importance of several key descriptors:

Molecular Shape and Size: Descriptors related to molecular volume and surface area are often significant, indicating that the compound's fit within the binding pocket is critical for activity.

Electronic Parameters: Hammett constants or calculated atomic charges can be important, reflecting the role of electronic interactions, such as hydrogen bonding and pi-pi stacking, in ligand-receptor binding. For this compound, the electron-withdrawing nature of the chlorine atom and the electronic properties of the benzodioxole ring would be key inputs for a QSAR model.

Topological Indices: These descriptors, which encode information about molecular connectivity and branching, can capture subtle structural features that influence activity.

Fragment-Based Drug Discovery (FBDD) Principles in Urea Scaffolds

Fragment-based drug discovery is a powerful strategy for identifying novel lead compounds. It involves screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules.

The diaryl urea scaffold is well-suited for an FBDD approach. The molecule can be conceptually dissected into three fragments: the two aryl rings and the central urea linker. In the case of this compound, the fragments would be 5-amino-1,3-benzodioxole and 3-chloroaniline (B41212), linked by a carbonyl group.

An FBDD campaign might begin by screening a fragment library for compounds that bind to the target of interest. Fragments that show even weak affinity can serve as starting points. For example, a fragment resembling 3-chloroaniline might be identified as a binder. Medicinal chemists would then use techniques like X-ray crystallography to understand how the fragment binds to the target. This structural information would then guide the elaboration of the fragment, for instance, by adding a urea linker and then exploring various second aryl rings, such as 1,3-benzodioxole (B145889), to enhance binding affinity and selectivity. This iterative process of fragment growing and linking allows for a more efficient exploration of chemical space and can lead to the discovery of novel and potent inhibitors.

Future Research Directions and Advanced Derivative Design

Rational Design of Novel N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea Derivatives

The rational design of novel derivatives of this compound is a pivotal step in enhancing its therapeutic potential. This approach involves systematic modifications of the lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties. The core strategy revolves around understanding the structure-activity relationships (SAR) of the molecule, which dictates how specific structural features influence its biological activity.

Key to this endeavor is the exploration of substitutions on both the benzodioxole and the chlorophenyl rings. For instance, the introduction of various functional groups at different positions can significantly modulate the compound's electronic and steric properties, thereby affecting its interaction with biological targets. A systematic study of these modifications will provide a comprehensive SAR profile, guiding the synthesis of more effective analogues.

Table 1: Proposed Modifications and their Rationale for Novel Derivatives

| Modification Site | Proposed Substituent | Rationale |

| Benzodioxole Ring | Introduction of alkyl or alkoxy groups | To enhance lipophilicity and potentially improve cell membrane permeability. |

| Benzodioxole Ring | Addition of halogen atoms | To modulate electronic properties and potentially increase binding affinity to target proteins. |

| Chlorophenyl Ring | Varying the position of the chlorine atom | To investigate the impact of isomeric changes on biological activity. |

| Chlorophenyl Ring | Replacement of chlorine with other halogens (F, Br, I) | To study the effect of halogen size and electronegativity on potency. |

| Urea (B33335) Linker | N-alkylation or N-arylation | To alter the hydrogen bonding capacity and conformational flexibility of the molecule. |

A critical aspect of the rational design process is the establishment of a robust biological screening platform. This will enable the rapid evaluation of newly synthesized derivatives for their intended biological activity, providing crucial feedback for the iterative design process.

Application of Synthetic Biology Tools for Compound Optimization

Synthetic biology offers a powerful toolkit for the optimization of this compound and its derivatives. This interdisciplinary field combines principles from biology, engineering, and computer science to design and construct new biological parts, devices, and systems. In the context of compound optimization, synthetic biology can be employed to produce key precursors, generate novel analogues, and develop high-throughput screening platforms.

One promising application is the use of engineered microorganisms for the sustainable production of key chemical intermediates, such as substituted catechols and anilines, which are the building blocks of the target compound. By designing and optimizing metabolic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it is possible to achieve cost-effective and environmentally friendly synthesis of these precursors from renewable feedstocks. nih.govrsc.org

Furthermore, synthetic biology can facilitate the creation of diverse chemical libraries for screening. Directed evolution of enzymes can be used to generate novel biocatalysts capable of performing specific chemical transformations on the this compound scaffold, leading to the production of a wide array of derivatives that would be challenging to synthesize using traditional chemical methods. scienceopen.com

Table 2: Potential Applications of Synthetic Biology in Compound Optimization

| Application | Description | Potential Impact |

| Precursor Biosynthesis | Engineering metabolic pathways in microorganisms to produce key starting materials. | Sustainable and cost-effective production of chemical building blocks. |

| Biocatalytic Derivatization | Utilizing engineered enzymes to create novel analogues of the parent compound. | Access to a wider chemical space and discovery of derivatives with improved properties. |

| High-Throughput Screening | Developing cell-based biosensors to rapidly assess the biological activity of new compounds. | Accelerated identification of lead candidates from large chemical libraries. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. researchgate.net The integration of these computational tools into the design of this compound derivatives can significantly accelerate the identification of promising candidates.

Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms, can predict the biological activity of novel compounds based on their chemical structures. nih.govijsmr.in By training these models on a dataset of known this compound analogues and their corresponding biological activities, it is possible to identify key molecular descriptors that correlate with potency and selectivity. manchester.ac.uk This information can then be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. chemrxiv.org

Deep learning models, a subset of machine learning, can also be employed for de novo drug design. nih.gov These models can learn the underlying patterns in the chemical space of active compounds and generate novel molecular structures with a high probability of possessing the desired biological activity. nih.gov This generative approach can lead to the discovery of innovative scaffolds that may not be accessible through traditional medicinal chemistry approaches.

Table 3: Role of AI and Machine Learning in Derivative Design

| AI/ML Technique | Application | Expected Outcome |

| QSAR Modeling | Predicting the biological activity of virtual compounds. | Prioritization of synthetic targets and reduction in the number of compounds to be synthesized. |

| Molecular Docking | Simulating the binding of derivatives to their biological target. | Understanding binding modes and identifying key interactions for optimization. nih.gov |

| Generative Models | Designing novel molecular structures with desired properties. | Discovery of new chemical scaffolds with enhanced biological activity. |

| Predictive ADMET Models | Forecasting the absorption, distribution, metabolism, excretion, and toxicity of new compounds. | Early identification of candidates with favorable pharmacokinetic profiles. |

Exploration of Prodrug Strategies for Enhanced Biological Performance (Preclinical)

Prodrug design is a well-established strategy to overcome pharmacokinetic challenges and improve the therapeutic efficacy of a drug candidate. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov The application of prodrug strategies to this compound in a preclinical setting could address potential issues such as poor solubility, limited permeability, and rapid metabolism. nih.govmdpi.com

For instance, if the parent compound exhibits low aqueous solubility, a hydrophilic promoiety can be attached to create a more soluble prodrug, which can then be cleaved by enzymes in the body to release the active drug. nih.gov Conversely, if the compound's permeability across biological membranes is a limiting factor, a lipophilic promoiety can be introduced to enhance its absorption. mdpi.com

The design of prodrugs for this compound would involve identifying suitable functional groups on the molecule that can be chemically modified. The urea moiety itself, or substituents on the aromatic rings, could serve as handles for the attachment of various promoieties. The stability of the resulting prodrug and its rate of conversion to the active drug would be critical parameters to optimize during preclinical development. baranlab.org

Table 4: Potential Prodrug Strategies for this compound

| Prodrug Approach | Promoieties to Consider | Target Property for Improvement |

| Improving Aqueous Solubility | Phosphate esters, amino acid conjugates, glycosides | Enhanced dissolution and suitability for parenteral formulations. |

| Enhancing Membrane Permeability | Alkyl esters, carbonates, carbamates | Increased lipophilicity for improved oral absorption. |

| Site-Specific Delivery | Targeting specific enzymes or transporters expressed in target tissues | Increased drug concentration at the site of action and reduced systemic side effects. |

| Sustained Release | Polymeric conjugates, long-chain fatty acid esters | Prolonged duration of action and reduced dosing frequency. |

The successful implementation of these future research directions holds the promise of transforming this compound from a lead compound into a viable clinical candidate with optimized therapeutic performance.

Interdisciplinary Research Perspectives

Role in Advancing Fundamental Chemical Biology Principles

The unique architecture of N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea makes it a compelling tool for probing fundamental principles in chemical biology. The urea (B33335) functionality is central to its potential role, as it is a well-established hydrogen bond donor and acceptor. This characteristic is crucial for molecular recognition, enabling the compound to form stable interactions with biological targets such as enzymes and receptors. The study of how this specific diarylurea interacts with protein targets can provide a deeper understanding of the subtle yet critical forces that govern molecular recognition in biological systems.

The benzodioxole moiety is a recognized pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities. Its presence in this compound offers a scaffold that can be systematically modified to explore structure-activity relationships (SAR). By synthesizing and evaluating analogues of this compound, researchers can elucidate how modifications to the benzodioxole ring affect binding affinity and specificity. This, in turn, contributes to the broader understanding of how this particular chemical group influences the biological activity of small molecules.

Furthermore, the 3-chlorophenyl group provides a site for halogen bonding, a non-covalent interaction that is gaining increasing recognition in chemical biology and drug design. Investigating the role of the chlorine atom in the binding of this compound to its biological targets can offer valuable data on the strength and directionality of halogen bonds in a biological context. This can help refine computational models and guide the design of future compounds with enhanced potency and selectivity.

| Structural Component | Fundamental Principle in Chemical Biology | Potential Research Application |

| Urea Linker | Molecular Recognition via Hydrogen Bonding | Probing the thermodynamics and kinetics of protein-ligand interactions. |

| Benzodioxole Moiety | Structure-Activity Relationships (SAR) | Elucidating the role of the benzodioxole scaffold in target binding and specificity. |

| 3-Chlorophenyl Group | Halogen Bonding in Biological Systems | Investigating the contribution of halogen bonds to binding affinity and orientation. |

Contribution to Novel Methodologies in Drug Discovery Research

This compound and its analogues can serve as valuable probes in the development and refinement of novel drug discovery methodologies. One such area is fragment-based drug discovery (FBDD). The benzodioxole and chlorophenyl urea moieties can be considered as individual fragments that, when combined, result in a molecule with the potential for biological activity. researchgate.netwikipedia.org The synthesis and screening of libraries based on these fragments can lead to the identification of hits for a variety of biological targets. frontiersin.org This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of large, complex molecules. nih.govnih.gov

The compound can also be instrumental in the advancement of in silico drug discovery techniques. Its relatively simple structure makes it an ideal candidate for the development and validation of computational models, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. nih.govdovepress.comnih.gov By generating experimental data on the biological activity of this compound and its derivatives, researchers can refine predictive models, leading to more accurate virtual screening campaigns and a reduction in the time and cost associated with identifying new drug candidates.

Moreover, the synthesis of this compound and its derivatives can drive innovation in synthetic organic chemistry. The development of efficient and scalable routes to produce N,N'-diarylureas with diverse substitution patterns is an ongoing area of research. Methodologies developed for the synthesis of this compound could be applicable to the creation of large, diverse chemical libraries for screening against a wide range of therapeutic targets.

| Drug Discovery Methodology | Contribution of this compound | Potential Outcome |

| Fragment-Based Drug Discovery (FBDD) | Serves as a lead compound derived from the combination of smaller fragments. researchgate.net | Identification of novel hits for challenging biological targets. |

| In Silico Modeling | Provides experimental data for the validation of pharmacophore and QSAR models. nih.govdovepress.com | Improved accuracy of virtual screening and rational drug design. |

| Synthetic Chemistry | Drives the development of efficient synthetic routes for diarylurea compounds. | Creation of diverse chemical libraries for high-throughput screening. |

Implications for Future Bioactive Compound Development

The structural features of this compound hold significant implications for the design and development of future bioactive compounds. The diarylurea scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. The exploration of derivatives of this compound could therefore lead to the discovery of novel therapeutics for various diseases.

The combination of the benzodioxole and chlorophenyl moieties suggests potential for the development of compounds with unique pharmacological profiles. For instance, benzodioxole derivatives have been investigated for their effects on various cellular pathways, while chlorophenylureas have been studied for their potential as enzyme inhibitors. The synergistic or additive effects of these two groups within a single molecule could result in compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Q & A

Q. What are the standard synthetic routes for N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea, and how are reaction parameters optimized?

- Methodological Answer : The compound is typically synthesized via the reaction of 3-chlorophenyl isocyanate with 1,3-benzodioxol-5-ylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. Key parameters include:

- Catalyst : Triethylamine is used to neutralize HCl byproducts .

- Temperature : Controlled heating (60–80°C) to ensure completion without side reactions.

- Solvent Choice : Polar aprotic solvents enhance reaction efficiency .

- Yield Optimization : Post-synthesis purification via column chromatography or recrystallization improves purity. Microwave-assisted synthesis (e.g., 1 min irradiation) can accelerate reaction kinetics .

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane | High solubility |

| Catalyst | Triethylamine | Neutralizes HCl |

| Temperature | 60–80°C | Prevents decomposition |

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzodioxol aromatic signals at δ 6.7–7.0 ppm, urea NH peaks at δ 8.5–9.5 ppm) .

- IR Spectroscopy : Confirms urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- X-ray Crystallography :

- Data Collection : Single-crystal diffraction (Mo Kα radiation) resolves bond lengths and angles.

- Refinement : SHELXL refines structural parameters, with hydrogen-bonding networks analyzed using ORTEP-3 for visualization .

Advanced Research Questions

Q. What experimental models are used to evaluate its biological activity, and how are contradictions in data resolved?

- Methodological Answer :

- In Vitro Assays : Enzyme inhibition studies (e.g., kinase or receptor binding assays) quantify IC₅₀ values. Dose-response curves identify efficacy thresholds .

- In Vivo Models : Rodent studies (e.g., ischemic brain damage models) assess neuroprotective effects. Weight deficit in ipsilateral brain hemispheres is a key metric .

- Data Contradictions : Replicate experiments under standardized conditions (pH, temperature). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate results .

Q. How do hydrogen-bonding patterns influence its crystallographic packing and stability?

- Methodological Answer :

- Graph Set Analysis : Etter’s formalism identifies recurring motifs (e.g., R₂²(8) rings from N-H···O bonds).

- Intermolecular Interactions : Urea NH groups form hydrogen bonds with electron-rich acceptors (e.g., nitro or carbonyl groups), stabilizing layered or chain-like packing .

- Thermal Stability : DSC/TGA measures decomposition points correlated with H-bond density. Higher H-bond networks often improve thermal stability .

Q. How do structural modifications (e.g., substituent changes) alter its physicochemical and biological properties?

- Methodological Answer :

- SAR Studies :

- Benzodioxol vs. Benzene : Benzodioxol enhances metabolic stability via reduced CYP450 oxidation .

- Chlorophenyl Position : 3-chloro substitution optimizes steric bulk for target binding vs. 4-chloro (see table below) .

- Urea vs. Thiourea : Thiourea derivatives exhibit stronger H-bonding but lower solubility .

| Modification | Impact on LogP | Bioactivity Trend |

|---|---|---|

| Benzodioxol → Benzene | +0.5 | Reduced half-life |

| 3-Cl → 4-Cl substitution | +0.2 | Lower IC₅₀ (kinase X) |

| Urea → Thiourea | +1.1 | Increased cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.